"1-(3-Aminophenyl)imidazolidin-2-one" basic properties
"1-(3-Aminophenyl)imidazolidin-2-one" basic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidin-2-one structure substituted with a 3-aminophenyl group. The imidazolidin-2-one scaffold is a prevalent motif in a variety of biologically active molecules and approved pharmaceuticals, recognized for its role in compounds with activities such as immunosuppressive and anticancer effects.[1][2] The presence of the aminophenyl substituent offers a potential site for further chemical modification, making this compound an interesting building block for medicinal chemistry and drug discovery programs.
This technical guide provides a summary of the known basic properties of 1-(3-Aminophenyl)imidazolidin-2-one. Due to a notable lack of published experimental data for this specific molecule, this guide also includes comparative data from structurally related N-phenyl and substituted imidazolidin-2-one analogs to provide a predictive context for its chemical characteristics and potential biological activities.
Core Properties
Table 1: Physicochemical Properties of 1-(3-Aminophenyl)imidazolidin-2-one
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₃O | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| CAS Number | 938459-14-4 | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% (as per some commercial suppliers) | [1][4] |
| SMILES | Nc1cccc(c1)N2CCNC2=O | [3] |
| InChI | 1S/C9H11N3O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5,10H2,(H,11,13) | [3] |
Experimental Protocols
Specific experimental protocols for the synthesis and characterization of 1-(3-Aminophenyl)imidazolidin-2-one are not detailed in the current body of scientific literature. However, general methods for the synthesis of N-substituted imidazolidin-2-ones are well-established. A common approach involves the cyclization of a corresponding N-(2-aminoethyl)-N'-arylurea.
General Synthetic Protocol for N-Aryl Imidazolidin-2-ones
A plausible synthetic route for 1-(3-Aminophenyl)imidazolidin-2-one would involve the reaction of 3-aminophenyl isocyanate with ethylenediamine to form an intermediate urea, followed by intramolecular cyclization.
Step 1: Formation of N-(3-Aminophenyl)-N'-(2-aminoethyl)urea
-
Dissolve ethylenediamine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-aminophenyl isocyanate in the same solvent to the cooled ethylenediamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude urea intermediate.
Step 2: Cyclization to 1-(3-Aminophenyl)imidazolidin-2-one
-
The crude urea intermediate can be cyclized under thermal conditions or by using a catalyst. For thermal cyclization, heat the urea at a temperature typically above its melting point.
-
Alternatively, the cyclization can be facilitated by a base, such as sodium ethoxide in ethanol, or by an acid catalyst.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the final product.
Spectroscopic Data (Predicted)
No specific spectroscopic data for 1-(3-Aminophenyl)imidazolidin-2-one has been published. The following table provides predicted and comparative spectral data based on analyses of structurally similar N-phenyl imidazolidin-2-one derivatives found in the literature.[3][5]
Table 2: Predicted Spectroscopic Data for 1-(3-Aminophenyl)imidazolidin-2-one
| Technique | Predicted/Comparative Data |
| ¹H NMR | Aromatic protons (phenyl ring): δ 6.5-7.5 ppm (m, 4H). Methylene protons (imidazolidinone ring, -N-CH₂-CH₂-N-): δ 3.4-4.2 ppm (t, 4H). Amine protons (-NH₂): δ ~3.5-5.0 ppm (br s, 2H). NH proton (imidazolidinone ring): May be a broad singlet depending on the solvent. |
| ¹³C NMR | Carbonyl carbon: δ ~155-175 ppm. Aromatic carbons: δ ~110-150 ppm. Methylene carbons (imidazolidinone ring): δ ~40-50 ppm. |
| IR (Infrared) | N-H stretch (amine and amide): ~3200-3400 cm⁻¹ (broad). C=O stretch (amide): ~1680-1720 cm⁻¹. C-N stretch: ~1200-1350 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. |
| Mass Spec (MS) | [M]⁺ expected at m/z = 177. Fragmentation may involve cleavage of the imidazolidinone ring and loss of the amino group. |
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for 1-(3-Aminophenyl)imidazolidin-2-one. However, the broader class of imidazolidin-2-one derivatives has been investigated for various therapeutic applications. For instance, some N-substituted imidazolidin-2-ones have been evaluated for immunosuppressive activity.[1] Additionally, derivatives of the related 2-imidazolinylhydrazones have been studied for their affinity for adrenergic and imidazoline receptors, and for their cytotoxic activity against human tumor cell lines.[6][7] The aminophenyl moiety also presents a vector for the development of compounds with potential anticancer properties, as seen in other heterocyclic scaffolds.[2]
Given the absence of specific data, a general workflow for the initial biological screening and characterization of a novel compound like 1-(3-Aminophenyl)imidazolidin-2-one is proposed in the diagram below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.
Safety Information
Based on available safety data sheets from commercial suppliers, 1-(3-Aminophenyl)imidazolidin-2-one is associated with the following hazard statements:
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses), should be taken when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[1]
Conclusion
1-(3-Aminophenyl)imidazolidin-2-one is a chemical building block with potential for applications in medicinal chemistry, stemming from the established biological relevance of the imidazolidin-2-one core. However, there is a significant gap in the publicly available experimental data for this specific compound. The information on related analogs provides a useful, albeit predictive, framework for its properties and potential activities. Further research is required to fully characterize its physicochemical properties, develop specific and optimized synthetic protocols, and explore its biological profile. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
